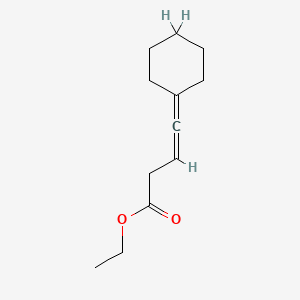
Ethyl 4-cyclohexylidene-3-butenoate
Cat. No. B8333565
M. Wt: 194.27 g/mol
InChI Key: ZFLURNNYZMZUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03978100
Procedure details


Ethyl 4-cyclohexylidene-3-butenoate was reacted at 50°C. for 4 hours in 80 ml of methanol in the presence of 1.5g of calcium carbonate as a catalyst. In the same manner as in the preceding Examples, the resulting reaction mixture was neutralized and subjected to distillation under reduced pressure. Ethyl 4-cyclohexylidene-2-butenoate was obtained in a yield of 92% from a fraction boiling at 111 to 114°C. under 3 mm Hg.



Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[C:7]=[CH:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>CO.C(=O)([O-])[O-].[Ca+2]>[C:1]1(=[CH:7][CH:8]=[CH:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=C=CCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
subjected to distillation under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)=CC=CC(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
